molecular formula C17H25NO4S2 B3824319 5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide

5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide

Cat. No.: B3824319
M. Wt: 371.5 g/mol
InChI Key: IEVMIZUISAGOQD-UHFFFAOYSA-N
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Description

5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide is a complex organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide typically involves multiple steps. The starting materials often include phenyl derivatives and piperidine. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the dithiane ring and the subsequent oxidation to form the tetraoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetraoxide back to the dithiane.

    Substitution: The phenyl and piperidine groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or piperidine rings.

Scientific Research Applications

5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane: Lacks the tetraoxide group, making it less reactive in oxidation reactions.

    2-(2-Piperidin-1-ylethyl)-1,3-dithiane: Lacks the phenyl group, which may reduce its binding affinity in biological systems.

    5-Phenyl-1,3-dithiane: Lacks both the piperidine and tetraoxide groups, making it significantly different in terms of reactivity and applications.

Uniqueness

5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c19-23(20)13-16(15-7-3-1-4-8-15)14-24(21,22)17(23)9-12-18-10-5-2-6-11-18/h1,3-4,7-8,16-17H,2,5-6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVMIZUISAGOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2S(=O)(=O)CC(CS2(=O)=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide
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5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide
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5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide
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5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide
Reactant of Route 5
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5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide
Reactant of Route 6
5-Phenyl-2-(2-piperidin-1-ylethyl)-1,3-dithiane 1,1,3,3-tetraoxide

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